molecular formula C14H17ClN4O B14378896 2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide CAS No. 89867-23-2

2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B14378896
CAS No.: 89867-23-2
M. Wt: 292.76 g/mol
InChI Key: DAWHLIZCSDVZAB-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide is a chemical compound with a complex structure that includes a chlorophenyl group, a hydrazinylidene moiety, and a pyrrolidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide typically involves the reaction of 3-chlorophenylhydrazine with N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenyl derivatives, while substitution reactions can produce a variety of substituted hydrazinylidene compounds.

Scientific Research Applications

2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide
  • 2-[2-(3-Bromophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide
  • 2-[2-(3-Methylphenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide

Uniqueness

2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide is unique due to its specific structural features, such as the presence of the 3-chlorophenyl group and the hydrazinylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89867-23-2

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

2-[(3-chlorophenyl)hydrazinylidene]-N-prop-2-enylpyrrolidine-1-carboxamide

InChI

InChI=1S/C14H17ClN4O/c1-2-8-16-14(20)19-9-4-7-13(19)18-17-12-6-3-5-11(15)10-12/h2-3,5-6,10,17H,1,4,7-9H2,(H,16,20)

InChI Key

DAWHLIZCSDVZAB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N1CCCC1=NNC2=CC(=CC=C2)Cl

Origin of Product

United States

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